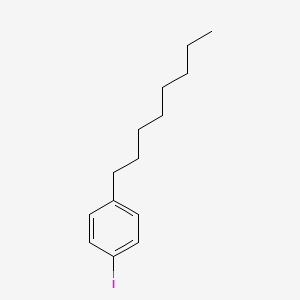

1-Iodo-4-octylbenzene

Descripción general

Descripción

1-Iodo-4-octylbenzene (C₁₄H₂₁I) is an aryl iodide featuring a benzene ring substituted with an iodine atom at the 1-position and a linear octyl chain (C₈H₁₇) at the 4-position. The octyl group confers significant lipophilicity, enhancing solubility in non-polar solvents and influencing mesomorphic properties in liquid crystal applications.

Métodos De Preparación

1-Iodo-4-octylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-octylphenol, followed by benzyl protection and halogen exchange reaction. This method has been shown to improve yield and simplify purification . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction . Industrial production methods may vary, but they often involve similar steps to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Iodo-4-octylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Ullmann coupling reaction, where it reacts with other aromatic compounds to form biaryl compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo these reactions under appropriate conditions, similar to other aromatic iodides.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-iodo-4-octylbenzene in chemical reactions typically involves the formation of a positively charged intermediate, such as a benzenonium ion, during electrophilic aromatic substitution reactions . This intermediate then undergoes further reactions to yield the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions.

Comparación Con Compuestos Similares

Para-Halogenated Derivatives

Compounds with halogens (F, Cl, Br) or trifluoromethyl groups in the para position exhibit distinct reactivity due to electronic effects:

Key Findings :

- Electron-withdrawing groups (e.g., -CF₃) accelerate certain reactions due to increased electrophilicity at the iodine site .

- Halogens like -Cl reduce yields compared to -F, likely due to steric hindrance or reduced leaving-group ability .

Nitro-Substituted Derivatives

1-Iodo-4-nitrobenzene (C₆H₄INO₂, MW 249.01) features a nitro group, a strong electron-withdrawing substituent:

- Applications: Used in stereoselective semihydrogenation of alkynes and synthesis of arylisoquinolones with anti-inflammatory activity .

- Reactivity : The nitro group deactivates the ring toward electrophilic substitution but directs incoming nucleophiles to meta positions.

Alkyl and Alkoxy Derivatives

Key Findings :

- Methoxy groups (-OCH₃) increase electron density on the ring, favoring oxidative addition in cross-coupling reactions .

- Longer alkoxy chains (e.g., hexyloxy) improve solubility in organic media compared to shorter chains .

Bromo vs. Iodo Derivatives

1-Bromo-4-iodobenzene (C₆H₄BrI, MW 282.90) highlights halogen interchangeability:

- Reactivity : Iodine’s superior leaving-group ability facilitates nucleophilic aromatic substitution compared to bromine .

- Applications : Useful in synthesizing heterocycles or pharmaceuticals requiring regioselective halogenation .

Multi-Substituted Derivatives

1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃, MW 279.03) combines electron-donating (-OCH₃) and withdrawing (-NO₂) groups:

- Crystal Structure : Exhibits planar geometry with intermolecular I···O interactions, stabilizing the lattice .

- Applications: Potential use in materials science due to predictable solid-state packing .

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance iodine’s electrophilicity, accelerating cross-coupling reactions .

- Steric Hindrance : Bulky substituents (e.g., -C₈H₁₇, -CH₃) reduce reaction efficiency by impeding access to the iodine site .

- Solubility : Long alkyl/alkoxy chains improve compatibility with organic solvents, critical for homogeneous reaction conditions .

Actividad Biológica

1-Iodo-4-octylbenzene (CAS No. 162358-07-8) is an organic compound notable for its structural characteristics, particularly the presence of an iodine atom attached to a benzene ring with an octyl side chain. Its molecular formula is , and it has a molecular weight of 344.27 g/mol. This compound has garnered attention for its potential biological activities, which include antimicrobial properties, interactions with biological systems, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 344.27 g/mol

- Log P (Octanol-Water Partition Coefficient): Approximately 5.93, indicating significant hydrophobicity.

- Solubility: Poorly soluble in water, with reported solubility values around .

Antimicrobial Properties

Research indicates that iodine-containing compounds like this compound exhibit significant antimicrobial activity. The iodine atom contributes to the compound's ability to disrupt microbial membranes and interfere with cellular functions.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of various iodine-containing compounds against common pathogens. The results indicated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 0.8 |

| Escherichia coli | >2.5 |

Mutagenic Potential

The mutagenic properties of iodine-containing compounds have been explored using the Ames test, which assesses the mutagenicity of chemical compounds by observing their effect on non-pathogenic strains of bacteria.

Findings:

this compound was evaluated in several concentrations, revealing a dose-dependent increase in revertant colonies, indicating mutagenic potential at higher doses.

Interaction with Biological Targets

The presence of iodine allows this compound to engage in halogen bonding, which can enhance its interaction with biological macromolecules such as proteins and nucleic acids. This property is particularly relevant in drug design where halogenated compounds often exhibit improved binding affinities.

Biological Activity Summary:

- Antimicrobial Activity: Effective against certain bacteria.

- Mutagenicity: Potentially mutagenic at elevated concentrations.

- Halogen Bonding: Enhances interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key safety precautions when handling 1-Iodo-4-octylbenzene in laboratory settings?

- Methodological Answer: Handling iodinated aromatic compounds requires strict adherence to safety protocols. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as iodinated compounds may release toxic vapors during reactions . Emergency measures, such as safety showers and eyewash stations, should be accessible. Waste must be segregated and disposed of via licensed hazardous waste contractors to prevent environmental contamination .

Q. What are the standard methods for synthesizing this compound, and what are the critical parameters affecting yield?

- Methodological Answer: A common synthesis route involves electrophilic iodination of 4-octylbenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Solvent choice (polar aprotic solvents like dichloromethane enhance electrophilic substitution).

- Stoichiometric ratio (excess iodine source ensures complete substitution).

Yields typically range from 60–80%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers purify this compound after synthesis, and what analytical techniques confirm its purity?

- Methodological Answer: Post-synthesis purification involves:

- Liquid-liquid extraction to remove unreacted iodine.

- Column chromatography (silica gel, non-polar eluents).

Purity is confirmed using: - ¹H/¹³C NMR (aromatic proton shifts at δ 7.1–7.4 ppm; octyl chain signals at δ 0.8–1.6 ppm).

- Mass spectrometry (MS) (expected molecular ion peak at m/z 318 [M⁺]).

- Melting point analysis (literature comparison).

High-performance liquid chromatography (HPLC) may resolve trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer: Yield discrepancies often arise from:

- Catalyst deactivation (e.g., Pd catalysts poisoned by iodine byproducts).

- Solvent polarity effects (e.g., DMF vs. THF altering reaction kinetics).

To address contradictions: - Conduct control experiments comparing catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).

- Analyze reaction intermediates via in-situ FTIR or GC-MS.

- Use statistical design of experiments (DoE) to optimize variables (temperature, solvent, ligand ratio) .

Q. What advanced spectroscopic methods are recommended for elucidating the structural and electronic properties of this compound?

- Methodological Answer: Advanced techniques include:

- X-ray crystallography for precise bond length/angle measurements (C-I bond ~2.09 Å).

- UV-Vis spectroscopy to study conjugation effects (λₐᵦₛ ~260 nm for aryl iodide transitions).

- Density functional theory (DFT) simulations to correlate electronic structure with reactivity (e.g., charge distribution on iodine).

- ¹²⁷I NMR (though technically challenging due to quadrupolar broadening) .

Q. What experimental strategies can optimize solvent and catalyst systems for efficient iodoarene-mediated transformations?

- Methodological Answer: Optimization strategies include:

- Solvent screening (e.g., DMSO for polar transition states, toluene for sterically hindered systems).

- Ligand design (bulky ligands like SPhos mitigate oxidative addition barriers in Pd-catalyzed couplings).

- Additive screening (e.g., silver salts to scavenge iodide ions).

- Kinetic studies (Arrhenius plots to determine activation energy).

Example workflow: Use a microscale high-throughput screening platform to test 20+ solvent/catalyst combinations in parallel .

Q. Data Presentation and Reproducibility Guidelines

- Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, while processed data (e.g., kinetic plots) are included in the main text .

- Reproducibility requires detailed experimental protocols (e.g., catalyst activation steps, solvent drying methods) per Beilstein Journal of Organic Chemistry standards .

Propiedades

IUPAC Name |

1-iodo-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUJUAMRZCCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.